molecular formula C21H19FN2O3S B320173 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

Katalognummer: B320173
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: MPYXUKQEKATBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C21H19FN2O3S. It is characterized by the presence of a sulfonyl group, an ethylanilino group, and a fluorobenzamide moiety.

Eigenschaften

Molekularformel

C21H19FN2O3S

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H19FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-12-18(13-15-20)23-21(25)16-8-10-17(22)11-9-16/h3-15H,2H2,1H3,(H,23,25)

InChI-Schlüssel

MPYXUKQEKATBOS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylanilino Intermediate: Ethylaniline is reacted with a sulfonyl chloride derivative to form the ethylanilino sulfonyl intermediate.

    Coupling with 4-Fluorobenzamide: The ethylanilino sulfonyl intermediate is then coupled with 4-fluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{4-[(methylsulfonyl)phenyl]-4-fluorobenzamide}: Similar structure but with a methylsulfonyl group instead of an ethylanilino group.

    N-{4-[(propylanilino)sulfonyl]phenyl}-4-fluorobenzamide: Similar structure but with a propylanilino group instead of an ethylanilino group.

Uniqueness

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the ethylanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.